molecular formula C22H20N4O2S B15031111 N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B15031111
M. Wt: 404.5 g/mol
InChI Key: YUPQLNNLZGZNKN-UHFFFAOYSA-N
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Description

N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by the presence of a quinoxaline core, substituted with a 2,3-dimethylphenyl group and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions to form the quinoxaline core . This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonamide group . The final step involves the reaction of the quinoxaline sulfonyl chloride with 2,3-dimethylaniline under solvent-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as alpha-glucosidase and alpha-amylase, by binding to their active sites . This inhibition can lead to reduced glucose levels, making it a potential therapeutic agent for diabetes management. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(2,3-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-15-9-8-14-18(16(15)2)23-21-22(25-20-13-7-6-12-19(20)24-21)26-29(27,28)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,23,24)(H,25,26)

InChI Key

YUPQLNNLZGZNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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